molecular formula C24H16N4O5 B6086528 N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-5-(3-nitrophenyl)furan-2-carboxamide

N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B6086528
M. Wt: 440.4 g/mol
InChI Key: OAZOXSHQMQGCBC-UHFFFAOYSA-N
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Description

N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyridine ring, and a furan ring

Properties

IUPAC Name

N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O5/c1-14-17(24-27-22-20(33-24)9-4-12-25-22)7-3-8-18(14)26-23(29)21-11-10-19(32-21)15-5-2-6-16(13-15)28(30)31/h2-13H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZOXSHQMQGCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=C(O4)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyridine intermediates, followed by their coupling with the furan ring. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or reduce other functionalities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the reactants involved.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: It may have biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-5-(3-nitrophenyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other molecules with oxazole, pyridine, and furan rings, such as:

  • N-(2-Methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-5-(3-nitrophenyl)furan-2-carboxamide analogs
  • Compounds with different substituents on the oxazole or pyridine rings

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties

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